N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
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Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H19ClN2OS and its molecular weight is 370.9. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide have shown promising anticancer properties. For instance, derivatives synthesized from 2-(4-methylphenyl)acetic acid exhibited moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives displaying higher activity than etoposide, a reference drug (Ravinaik et al., 2021). Additionally, novel thiadiazoles and thiazoles incorporating pyrazole moiety were prepared, showing potential as anticancer agents against the breast carcinoma cell line MCF-7, with certain compounds indicating concentration-dependent cellular growth inhibitory effects (Gomha et al., 2014).
Antimicrobial Activity
Several studies have focused on the antimicrobial applications of these compounds. A study on new quinazolines showed potential antimicrobial agents against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus (Desai et al., 2007). Another research synthesized derivatives with significant antimicrobial activity, supporting their potential in combating infectious diseases (Kubba & Hameed A. Rahim, 2018).
Herbicidal Activity
Compounds with the thiazolyl structure have also been evaluated for their herbicidal efficiency. A particular study on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated good herbicidal activities, highlighting the utility of these compounds in agricultural applications (Wang et al., 2004).
Molecular Studies
Molecular docking and computational studies on these derivatives have provided insights into their mechanism of action and interaction with biological targets. For example, analysis of certain bioactive molecules revealed their antifungal and antibacterial effects, further elucidated by molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKLSBTNVJCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.